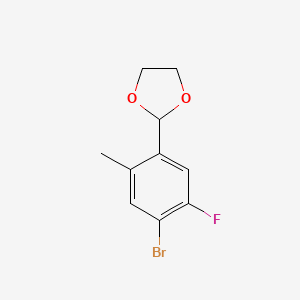

2-(4-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane

Description

Significance of 1,3-Dioxolane (B20135) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532) that holds a prominent place in organic chemistry. wikipedia.org Its primary and most widespread application is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. thieme-connect.denih.govorganic-chemistry.org Formed by the acid-catalyzed reaction of a carbonyl with ethylene (B1197577) glycol, the dioxolane group is stable under a wide range of conditions, including basic, reductive, and oxidative environments. thieme-connect.deresearchgate.net This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl group. uchicago.edu The protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the original carbonyl. wikipedia.org

Beyond their role in protection, 1,3-dioxolane scaffolds are integral components of numerous pharmacologically active molecules. nih.gov The ring system is found in natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties. nih.govnih.govresearchgate.net This has established the 1,3-dioxolane moiety as a valuable structural motif in the design of new therapeutic agents. Furthermore, 1,3-dioxolane itself is used as a low-toxicity solvent and as a monomer in the production of polyacetals. wikipedia.org

Role of Halogen and Alkyl Substituents (Bromine, Fluorine, Methyl) in Modulating Chemical Reactivity and Biological Interactions within Aromatic Systems

Substituents on an aromatic ring profoundly influence its chemical and physical properties. This is achieved through a combination of inductive and resonance effects, which alter the electron density of the ring system. msu.eduuomustansiriyah.edu.iq

Alkyl Groups (Methyl): The methyl group is an electron-donating group. It pushes electron density into the aromatic ring through an inductive effect and hyperconjugation. uomustansiriyah.edu.iqlibretexts.org This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted benzene (B151609). This is known as an activating effect. uomustansiriyah.edu.iq

In a molecule like 2-(4-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane, the combination of two different deactivating halogens and one activating alkyl group creates a unique electronic environment that finely tunes the reactivity of the phenyl ring. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling its participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. Fluorine's presence is common in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule. acs.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Br (Bromo) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -F (Fluoro) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

Rationale for Dedicated Academic Investigation of this compound

While dedicated research articles focusing exclusively on this compound are not prominent in the literature, its structure strongly suggests its role as a valuable chemical intermediate in multi-step organic synthesis. The rationale for its investigation is rooted in its utility as a custom-designed building block for constructing more complex target molecules, particularly in the fields of medicinal chemistry and materials science.

The 1,3-dioxolane group serves to protect the aldehyde functionality of 4-bromo-5-fluoro-2-methylbenzaldehyde (B1280888). This protection is crucial for performing selective chemical transformations on the aromatic ring that would otherwise be complicated by the presence of a reactive aldehyde. The bromine atom at the 4-position is strategically placed to act as a key functional group for building molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions. The fluorine and methyl substituents are present to fine-tune the steric and electronic properties of the final product, potentially enhancing its biological activity or material characteristics.

Overview of Research Paradigms and Foundational Hypotheses for the Chemical Compound

The investigation of this compound falls under the research paradigm of synthetic strategy and molecular design. The central hypothesis is that this compound can serve as a stable, selectively reactive intermediate that enables a modular and efficient approach to synthesizing complex molecules.

Key Hypotheses:

Orthogonal Reactivity: The dioxolane-protected aldehyde is hypothesized to be stable under conditions required for reactions at the bromine site (e.g., lithiation or cross-coupling), allowing for sequential and controlled bond formation.

Stereoelectronic Tuning: The specific arrangement of bromo, fluoro, and methyl groups is hypothesized to impart desired electronic properties and conformational constraints on a final target molecule, which could be critical for its function (e.g., binding to a biological target).

Synthetic Utility: The compound is hypothesized to be a key precursor to a class of substituted benzaldehyde (B42025) derivatives, which are themselves important intermediates for pharmaceuticals, agrochemicals, or functional materials. After subsequent reactions, the dioxolane can be easily hydrolyzed to reveal the aldehyde for further derivatization.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6-4-8(11)9(12)5-7(6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLPKHPFNZJKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2OCCO2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Bromo 5 Fluoro 2 Methylphenyl 1,3 Dioxolane

Strategic Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comlkouniv.ac.in For 2-(4-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane, the most logical initial disconnection is the cleavage of the two C-O bonds of the acetal (B89532) group. This approach simplifies the target molecule into two key precursors: the carbonyl compound 4-bromo-5-fluoro-2-methylbenzaldehyde (B1280888) and the diol ethylene (B1197577) glycol . wikipedia.orgspegroup.ru

The synthesis of the polysubstituted benzaldehyde (B42025) precursor is the more complex challenge. Further retrosynthetic analysis of 4-bromo-5-fluoro-2-methylbenzaldehyde involves disconnecting the carbon-halogen and carbon-carbon bonds. A plausible strategy involves the regioselective functionalization of a simpler aromatic precursor. Potential starting materials for the synthesis of the benzaldehyde intermediate include substituted toluenes like 4-fluoro-2-methylaniline (B1329321) or 4-fluorotoluene (B1294773), which already contain some of the required functionalities. google.comgoogle.com The aldehyde group can be introduced through various methods, such as the formylation of a lithiated or Grignard reagent intermediate.

Classical and Modern Approaches to 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is a common transformation in organic synthesis, often used as a protective group for carbonyls. wikipedia.orgspegroup.ruprofistend.info This is achieved by the acetalization of an aldehyde or ketone with ethylene glycol. wikipedia.org

The classical method for forming this compound involves the direct acid-catalyzed condensation of its carbonyl precursor, 4-bromo-5-fluoro-2-methylbenzaldehyde, with ethylene glycol. wikipedia.orgresearchgate.netchemicalbook.com This reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct must be removed, typically using a Dean-Stark apparatus with azeotropic distillation in a solvent like toluene (B28343) or benzene (B151609). organic-chemistry.orgresearchgate.net The reaction is generally catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid. chemicalbook.comorganic-chemistry.orggoogle.com These cyclic acetals are stable against basic and oxidizing agents but can be cleaved in an acidic medium to regenerate the carbonyl group. spegroup.ruprofistend.info

A wide variety of catalysts have been developed to improve the efficiency and environmental friendliness of dioxolane formation. These can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts include traditional Brønsted acids like p-TsOH and mineral acids, as well as Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and ruthenium complexes, which can facilitate the reaction under specific conditions. rsc.orgnih.gov

Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. researchgate.net This aligns with the principles of green chemistry. A diverse range of solid acid catalysts have been shown to be effective for acetalization reactions. researchgate.net

| Catalyst Type | Examples | Advantages | References |

|---|---|---|---|

| Homogeneous (Brønsted Acid) | p-Toluenesulfonic acid (p-TsOH), Ortho-phosphoric acid | Effective, widely used. | profistend.infochemicalbook.comorganic-chemistry.org |

| Homogeneous (Lewis Acid) | Sc(OTf)₃, Ruthenium complexes | High activity, can enable novel transformations. | rsc.orgnih.gov |

| Heterogeneous (Clays) | Acid-activated clays (B1170129) (e.g., Montmorillonite) | Inexpensive, environmentally friendly, reusable. | |

| Heterogeneous (Zeolites) | Various zeolites | Shape-selective, reusable, thermally stable. | mdpi.com |

| Heterogeneous (Functionalized Resins) | Sulfonated cation exchangers (e.g., FIBAN K-1) | High catalytic activity, easy separation. | researchgate.net |

| Heterogeneous (Nanoparticles) | Sulfonic acid-functionalized magnetic nanoparticles | High surface area, easily recoverable with a magnet. | researchgate.net |

Targeted Functionalization of the Phenyl Ring System

The synthesis of the key intermediate, 4-bromo-5-fluoro-2-methylbenzaldehyde, requires precise control over the introduction of substituents onto the aromatic ring. The order of reactions is critical to ensure the correct regiochemistry due to the directing effects of the existing groups.

Achieving the desired 1,2,4,5-substitution pattern on the benzene ring is a significant synthetic challenge. The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring.

Regioselective Bromination: This is a common method for preparing aryl bromides. mdpi.com The bromination of a substituted toluene, such as 4-fluorotoluene, can be influenced by the choice of catalyst and reaction conditions. For instance, bromination of 4-fluorotoluene with bromine in the presence of iron and iodine in glacial acetic acid has been shown to favor the formation of 3-bromo-4-fluorotoluene, a key structural motif for the target precursor. google.comgoogle.com Reagents like N-bromosuccinimide (NBS) are also highly effective for regioselective bromination, often providing cleaner reactions than elemental bromine. mdpi.comnih.gov

Regioselective Fluorination: Introducing a fluorine atom regioselectively can be more complex. While direct fluorination is often too reactive, modern methods have provided more controlled approaches. I(I)/I(III) catalysis in the presence of an HF source has emerged as a powerful strategy for the regioselective fluorination of various organic molecules. nih.govresearchgate.net Alternatively, a fluorine substituent can be present in the initial starting material, such as in 4-fluorotoluene, simplifying the synthetic sequence. google.com

A plausible synthetic route to the aldehyde precursor could start from 4-fluorotoluene. Regioselective bromination would yield 3-bromo-4-fluorotoluene. Subsequent ortho-lithiation directed by the fluorine atom, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), could install the aldehyde group at the desired position.

Rather than introducing the methyl group onto a pre-functionalized ring, a more efficient strategy is to begin with a methylated aromatic compound, such as a substituted toluene or aniline. This approach avoids potential side reactions and regioselectivity issues associated with methods like Friedel-Crafts alkylation on complex substrates.

For instance, starting the synthesis from a commercially available fluorotoluene or bromotoluene derivative incorporates the methyl group from the outset. nih.gov While direct methylation of a bromo-fluorobenzene scaffold is possible, for example through cross-coupling reactions, it is often more synthetically economical to build the molecule from a methylated precursor. Biological systems utilize S-adenosyl methionine for methylation, but in synthetic chemistry, reagents like methyl iodide or methyl triflate are commonly used, often in the presence of a base or a transition-metal catalyst. nih.govnih.gov However, for the synthesis of 4-bromo-5-fluoro-2-methylbenzaldehyde, utilizing a pre-methylated starting material is the most direct and common strategy.

Advanced Cross-Coupling Reactions for Assembling the Substituted Phenyl Moiety (e.g., Suzuki-Miyaura coupling involving aryl halides and boron reagents)

The synthesis of the core structure, the substituted phenyl moiety of this compound, often relies on the strategic construction of the aromatic ring with its specific substitution pattern. Advanced cross-coupling reactions are indispensable tools for this purpose, offering high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands out as a particularly powerful method for forming the necessary carbon-carbon bonds. libretexts.orgnih.gov

To assemble the 4-bromo-5-fluoro-2-methylphenyl precursor, a plausible Suzuki-Miyaura strategy would involve coupling a dihalide-substituted fluorobenzene (B45895) with an appropriate methylboron reagent. For instance, a molecule like 1,4-dibromo-2-fluorobenzene (B72686) could be selectively coupled with a methylboronic acid or its ester derivative. The difference in reactivity between the two bromine atoms, influenced by the electronic and steric environment, can allow for a regioselective mono-methylation.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. Phosphine-based ligands are commonly employed to stabilize the palladium catalyst, and a base is required to facilitate the transmetalation step. nih.govscispace.com

Below is a table summarizing typical components used in Suzuki-Miyaura coupling reactions relevant for assembling substituted aryl compounds.

Typical Components for Suzuki-Miyaura Coupling Reactions

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. | nih.govscispace.com |

| Aryl/Vinyl Halide | Aryl bromides, iodides, or triflates | One of the coupling partners. Bromides are common due to their reactivity and availability. | libretexts.org |

| Boron Reagent | Arylboronic acids, arylboronic esters (e.g., pinacol (B44631) esters) | The second coupling partner, providing the organic group to be transferred. | libretexts.org |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step. | scispace.com |

| Solvent | Toluene, Dioxane, Dimethoxyethane (DME), THF, often with water | Solubilizes reactants and facilitates the reaction. Biphasic systems are common. | scispace.com |

Isolation, Purification, and Yield Optimization in Synthetic Pathways

Following the synthesis of this compound, a robust isolation and purification strategy is essential to obtain the compound in high purity. This is particularly crucial if the compound is an intermediate for further synthetic transformations where impurities could interfere with subsequent reactions. The primary methods for purification involve chromatographic techniques and crystallization.

Chromatographic Techniques for High Purity Product Isolation

Column chromatography is a fundamental and widely used technique for the purification of organic compounds, including dioxolane derivatives. nih.govnih.gov This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. orgsyn.org

For a moderately polar compound like this compound, a typical stationary phase would be silica gel. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). scispace.comnih.gov The optimal solvent ratio is determined empirically using thin-layer chromatography (TLC) to achieve good separation between the desired product and any unreacted starting materials or byproducts. orgsyn.org The progress of the separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified compound. prepchem.com

The following table outlines common chromatographic conditions used for the purification of aryl-substituted heterocyclic compounds.

Common Conditions for Chromatographic Purification

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica Gel (60-200 mesh) | nih.govorgsyn.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Ethyl Acetate gradients, Dichloromethane/Heptane | scispace.comnih.govrsc.org |

| Monitoring Technique | Method used to track the separation process. | Thin-Layer Chromatography (TLC) with UV visualization | orgsyn.org |

| Product Isolation | The process of obtaining the pure compound after separation. | Evaporation of solvent from combined pure fractions under reduced pressure. | prepchem.com |

Crystallization Protocols for Enhanced Purity and Characterization

Crystallization is a powerful purification technique that can yield compounds with very high purity and is essential for obtaining samples suitable for single-crystal X-ray analysis to confirm the molecular structure. nih.gov The process relies on the principle that a compound is typically more soluble in a hot solvent than in a cold one.

A general crystallization protocol for this compound would involve dissolving the crude or semi-purified material in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which crystals can form. If crystallization does not occur upon cooling, it can be induced by scratching the inside of the flask or by adding a seed crystal.

An alternative method is anti-solvent crystallization, where the compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) in which the compound is insoluble is slowly added until the solution becomes turbid, indicating the onset of precipitation or crystallization. nih.gov The choice of solvent is critical and is determined by the polarity and solubility characteristics of the compound.

The table below lists potential solvent systems that could be effective for the crystallization of aryl dioxolanes.

Potential Solvent Systems for Crystallization

| Solvent Type | Good Solvents (for dissolving) | Anti-Solvents (for inducing precipitation) |

|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Water |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Hexane, Heptane |

| Chlorinated Solvents | Dichloromethane, Chloroform | Hexane, Pentane |

| Aromatic Solvents | Toluene | Heptane |

Green Chemistry Considerations and Atom Economy in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com

The synthesis of this compound is typically achieved via the acetalization of the corresponding aldehyde, 4-bromo-5-fluoro-2-methylbenzaldehyde, with ethylene glycol, usually in the presence of an acid catalyst. prepchem.com

The reaction is: C₈H₆BrFO + C₂H₆O₂ → C₁₀H₁₀BrFO₂ + H₂O

The atom economy for this reaction can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Molecular Weight of 4-bromo-5-fluoro-2-methylbenzaldehyde (C₈H₆BrFO): 217.04 g/mol

Molecular Weight of ethylene glycol (C₂H₆O₂): 62.07 g/mol

Molecular Weight of this compound (C₁₀H₁₀BrFO₂): 261.09 g/mol

Calculation: % Atom Economy = [261.09 / (217.04 + 62.07)] x 100 = (261.09 / 279.11) x 100 ≈ 93.5%

This high atom economy is characteristic of addition and rearrangement reactions. The only byproduct is water, which is environmentally benign. To further enhance the "greenness" of the synthesis, several other principles can be applied. The use of heterogeneous or reusable catalysts, such as acid-exchange resins, can simplify purification and reduce waste compared to homogeneous acid catalysts. researchgate.net Additionally, exploring alternative, bio-based solvents could reduce the environmental impact of the process. rsc.org The development of catalytic routes that use benign reagents, such as CO₂ and hydrogen, for the formation of the dioxolane ring represents a frontier in green chemical synthesis. rwth-aachen.de

Comprehensive Spectroscopic and Advanced Structural Elucidation of 2 4 Bromo 5 Fluoro 2 Methylphenyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Connectivity and Chemical Environment Analysis

Proton NMR (¹H NMR) would provide crucial information about the number of different types of protons, their chemical environments, and their connectivity. The expected spectrum would show distinct signals for the aromatic protons, the methyl group protons, the dioxolane ring protons, and the methine proton of the dioxolane ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal adjacent protons, governed by spin-spin coupling constants (J).

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.5 | Doublet | 1H | Aromatic H |

| ~ 7.2 | Doublet | 1H | Aromatic H |

| ~ 6.0 | Singlet | 1H | O-CH-O |

| ~ 4.1 | Multiplet | 4H | O-CH₂-CH₂-O |

Note: This table is hypothetical and serves as an example of how the data would be presented.

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

Carbon-13 NMR (¹³C NMR) would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide insight into their hybridization and electronic environment. For instance, the carbons in the aromatic ring would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the methyl and dioxolane groups would be found in the upfield region. The carbon attached to the electronegative bromine and fluorine atoms would be significantly influenced.

¹⁹F NMR for Fluorine Environment and Coupling Information

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that would provide specific information about the fluorine atom on the phenyl ring. The spectrum would show a single resonance for the fluorine atom. The chemical shift would be indicative of its electronic environment, and coupling to nearby protons (H-F coupling) would provide further structural confirmation.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Structural Assignment

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for connecting different parts of the molecule, such as the phenyl ring to the dioxolane moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, helping to determine the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS would provide an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₀BrFO₂). The isotopic pattern of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum. Analysis of the fragmentation pattern would help to confirm the structure by identifying stable fragments resulting from the cleavage of specific bonds.

Expected Fragmentation Pathways:

Loss of the dioxolane ring.

Cleavage of the C-Br bond.

Fragmentation of the substituted phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification and Functional Group Characterization

Both IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: Would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the ether linkages in the dioxolane ring, and C-Br and C-F stretching vibrations.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrational modes. Aromatic ring vibrations often give strong signals in Raman spectra.

Hypothetical Vibrational Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2990-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1600-1450 | Strong | Aromatic C=C Stretch |

| ~ 1250-1050 | Strong | C-O (Ether) Stretch |

| ~ 1100-1000 | Medium | C-F Stretch |

Note: This table is hypothetical and illustrates the expected regions for key functional group vibrations.

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

As of the latest available data, a comprehensive search of scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for 2-(4-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane. Therefore, a detailed analysis of its solid-state molecular structure, including precise bond lengths, bond angles, and conformational details, is not currently possible.

Should such data become available, X-ray crystallography would provide definitive insights into the three-dimensional arrangement of the molecule in the solid state. This powerful analytical technique would allow for the creation of a detailed structural model, confirming the connectivity of the atoms and revealing the precise geometry of the phenyl and dioxolane rings.

Analysis of Intermolecular Interactions and Crystal Polymorphism

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions and potential for crystal polymorphism of this compound cannot be conducted.

However, based on the molecular structure, one can anticipate the types of intermolecular forces that would govern its crystal packing. These would likely include:

Van der Waals forces: Arising from temporary fluctuations in electron density, these are present in all molecules.

Dipole-dipole interactions: The presence of polar C-Br, C-F, and C-O bonds would result in a net molecular dipole, leading to these electrostatic interactions.

Halogen bonding: The bromine and fluorine atoms could potentially act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

The phenomenon of crystal polymorphism , where a compound can exist in multiple crystalline forms with different physical properties, is a possibility for this molecule. Different packing arrangements could arise from variations in crystallization conditions (e.g., solvent, temperature, pressure), leading to polymorphs with distinct melting points, solubilities, and stabilities. However, no specific polymorphs of this compound have been reported in the scientific literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule, it will not exhibit a circular dichroism spectrum. Therefore, the analysis of enantiomeric purity and the determination of absolute configuration using this method are not applicable.

Computational Chemistry and Theoretical Modeling of 2 4 Bromo 5 Fluoro 2 Methylphenyl 1,3 Dioxolane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to elucidating the electronic structure and properties of 2-(4-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane. These methods, based on the principles of quantum mechanics, offer a detailed description of electron distribution and its influence on molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state properties of molecules like this compound. DFT calculations can predict a range of molecular properties with a good balance between accuracy and computational cost.

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface. The ESP map helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting the molecule's reactivity in chemical reactions. In the case of this compound, regions of negative potential are anticipated around the fluorine, bromine, and oxygen atoms, while positive potential would be located around the hydrogen atoms.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| Dipole Moment | 2.5 D |

| Electrostatic Potential | -45 to +30 kcal/mol |

| Ground State Energy | -2345.67 Ha |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of energetic and spectroscopic properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy.

For this compound, ab initio calculations can be employed to predict thermochemical data, such as the heat of formation and bond dissociation energies. Furthermore, these methods are instrumental in predicting spectroscopic data, including vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), which are essential for the experimental characterization of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the dioxolane ring and its connection to the substituted phenyl group allows for multiple conformations of this compound. Understanding the conformational landscape is crucial as it influences the molecule's physical and chemical properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space and dynamic behavior of molecules. MM methods use classical physics to model the interactions between atoms, making them computationally efficient for large systems and long-time simulations. MD simulations, on the other hand, simulate the motion of atoms and molecules over time, providing insights into the dynamic processes and conformational changes.

For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or at different temperatures. This can help in understanding its solubility and stability.

Torsional scans, also known as potential energy surface (PES) scans, are performed to identify the most stable conformations of a molecule. This involves systematically rotating a specific dihedral angle and calculating the energy at each step. By mapping the potential energy as a function of the dihedral angle(s), the low-energy conformers (local minima) and the transition states (saddle points) connecting them can be identified.

For this compound, a key dihedral angle to scan would be the one connecting the dioxolane ring to the phenyl group. The results of such a scan would reveal the preferred orientation of the two rings relative to each other, which is governed by steric and electronic effects.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 45 | 0.0 |

| 2 | 135 | 1.2 |

| 3 | 225 | 1.2 |

| 4 | 315 | 0.0 |

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data, which aids in the identification and characterization of this compound.

Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. These predictions help in assigning the experimentally observed spectral bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the C-Br, C-F, and C-O bonds can be calculated.

Furthermore, computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts of the different nuclei in the molecule, such as ¹H, ¹³C, and ¹⁹F. These theoretical chemical shifts, when compared with experimental NMR data, can confirm the molecular structure and provide detailed information about the electronic environment of each atom.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

|---|---|

| IR Spectroscopy | C-Br stretch: 550-650 cm⁻¹, C-F stretch: 1000-1100 cm⁻¹, C-O stretch: 1050-1150 cm⁻¹ |

| ¹³C NMR Spectroscopy | Aromatic carbons: 110-140 ppm, Dioxolane carbons: 65-75 ppm |

| ¹⁹F NMR Spectroscopy | -110 to -120 ppm |

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational nuclear magnetic resonance (NMR) spectroscopy is a vital tool for the structural elucidation of molecules like this compound. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants with a high degree of accuracy. nih.govrsc.org These predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or a fluorinated standard for ¹⁹F NMR. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. github.iomdpi.com For fluorinated organic molecules, specialized basis sets and functionals may be employed to achieve better agreement with experimental data. nih.govrsc.orgresearchgate.net

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on theoretical calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 138.2 |

| C2 | - | 125.4 |

| C3 | 7.35 | 118.9 |

| C4 | - | 116.5 |

| C5 | - | 159.8 (d, J=250 Hz) |

| C6 | 7.48 | 128.7 |

| CH₃ | 2.30 | 18.5 |

| CH (dioxolane) | 6.05 | 102.1 |

| CH₂ (dioxolane) | 4.10-4.25 | 65.3 |

Note: These are illustrative values and the actual predicted shifts may vary depending on the computational method employed.

Simulated IR and Raman Spectra for Experimental Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. cardiff.ac.uk Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These simulations are instrumental in assigning experimental spectral bands to specific molecular motions, thus aiding in the structural confirmation of this compound. mdpi.com

The simulation of IR and Raman spectra involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational frequencies. IR intensities are determined from the changes in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability. cardiff.ac.uk

A table of predicted characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds on the phenyl ring |

| C-H stretch (aliphatic) | 3000-2850 | Stretching of C-H bonds in the methyl and dioxolane groups |

| C=C stretch (aromatic) | 1600-1450 | Stretching of carbon-carbon bonds in the phenyl ring |

| C-O stretch (dioxolane) | 1250-1050 | Asymmetric and symmetric stretching of C-O bonds in the dioxolane ring |

| C-F stretch | 1200-1100 | Stretching of the carbon-fluorine bond |

| C-Br stretch | 700-500 | Stretching of the carbon-bromine bond |

Note: These are representative frequency ranges. Precise calculated values would depend on the specific computational methodology.

Reaction Mechanism Elucidation and Reactivity Prediction

Computational chemistry offers powerful tools to investigate the reaction mechanisms involved in the synthesis of this compound and to predict its chemical reactivity.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound typically involves the acid-catalyzed reaction of 4-bromo-5-fluoro-2-methylbenzaldehyde (B1280888) with ethylene (B1197577) glycol. prepchem.comnih.gov Computational methods can be used to model this reaction, identify the transition states, and calculate the activation energies. orgsyn.orgresearchgate.netrwth-aachen.de This provides a detailed understanding of the reaction pathway and helps in optimizing reaction conditions.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. fiveable.mewikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comyoutube.com The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated to predict its reactivity towards electrophiles and nucleophiles.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The distribution of these orbitals on the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the carbon atoms where the HOMO has the largest lobes. acs.org

A table summarizing the predicted FMO properties of this compound is shown below.

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability of the molecule. A larger gap suggests higher stability. |

| HOMO Distribution | Primarily on the phenyl ring, with significant density on the carbon atoms ortho and para to the methyl group. | Predicts the sites for electrophilic attack. |

| LUMO Distribution | Primarily on the phenyl ring, with significant density on the carbon atoms bearing the bromo and fluoro substituents. | Predicts the sites for nucleophilic attack. |

Note: The energy values are illustrative and would be refined by specific high-level computational calculations.

Exploration of Chemical Reactivity and Derivatization Strategies for 2 4 Bromo 5 Fluoro 2 Methylphenyl 1,3 Dioxolane

Reactions Involving the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic acetal (B89532) widely used in organic synthesis to protect aldehydes and ketones from a range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.orgnih.gov Its reactivity is primarily centered around its cleavage under acidic conditions to regenerate the parent carbonyl group.

Acid-Catalyzed Hydrolysis for Carbonyl Regeneration

The primary and most fundamental reaction of the 1,3-dioxolane moiety is its hydrolysis under acidic conditions to deprotect the carbonyl group. This reaction is a cornerstone of its use as a protecting group. organic-chemistry.org The process is typically carried out in the presence of a Brønsted or Lewis acid catalyst in aqueous or wet organic solvents. organic-chemistry.org

The general mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene (B1197577) glycol regenerates the original carbonyl compound. A variety of acid catalysts can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups present in the molecule. organic-chemistry.orgnih.gov

Common Acid Catalysts for Dioxolane Deprotection

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Refluxing toluene (B28343) with water removal | organic-chemistry.org |

| Hydrochloric acid (HCl) | Aqueous solutions | nih.gov |

| Sulfuric acid (H2SO4) | Aqueous solutions | |

| Erbium(III) triflate (Er(OTf)3) | Wet nitromethane, room temperature | organic-chemistry.org |

| Indium(III) triflate (In(OTf)3) | Acetone, room temperature or microwave heating | organic-chemistry.org |

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can stabilize the carbocation intermediate, potentially facilitating the reaction, while electron-withdrawing groups might have the opposite effect.

Ring-Opening Reactions and Subsequent Functionalizations

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions that lead to further functionalization. These reactions often proceed through the generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov For instance, in the presence of a Lewis acid like BF3·OEt2, this cation can be trapped by various nucleophiles. nih.gov While direct examples involving 2-(4-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane are not prevalent in the literature, analogous reactions on similar structures suggest potential pathways.

Oxidative ring-opening of 1,3-dioxolanes can also be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) and Co(OAc)2, leading to the formation of hydroxy alkyl esters. organic-chemistry.org

Stability and Degradation Pathways of the Dioxolane Ring

The 1,3-dioxolane ring is generally stable under basic, reductive, and many oxidative conditions, which is a key attribute for its role as a protecting group. thieme-connect.de However, it is labile towards Brønsted and Lewis acids. thieme-connect.de The stability is also a factor in its application in various chemical environments. For instance, in the context of lithium-sulfur batteries, 1,3-dioxolane (DOL) can undergo ring-opening polymerization. researchgate.netrsc.org While this is a property of the parent dioxolane, it highlights a potential degradation pathway under specific catalytic or initiator conditions. The hydrolytic stability of various 1,3-dioxolane derivatives has been studied, indicating that the half-life is dependent on the pH of the medium. nih.gov

Transformations on the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a key handle for a wide array of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions (SNAr) on the Activated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it is generally challenging on electron-rich or non-activated aromatic rings. The presence of the fluorine atom ortho to the bromine may provide some activation, but typically, strong electron-withdrawing groups are required to facilitate this reaction. In some cases, with highly reactive nucleophiles or under specific conditions such as microwave irradiation, SNAr reactions can be achieved on bromo-substituted aromatic rings. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine substituent makes the molecule an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. bohrium.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. mdpi.comnih.govmdpi.com This is a highly versatile and widely used method for creating biaryl structures. The reaction is tolerant of a wide range of functional groups, including the dioxolane moiety.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govyoutube.com This reaction is a powerful tool for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne, forming an arylethyne. researchgate.netsoton.ac.ukorganic-chemistry.orgwikipedia.orgresearchgate.net This method is invaluable for introducing alkyne functionalities into aromatic systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.orgacs.orgresearchgate.net It is a premier method for the synthesis of aryl amines, which are important building blocks in pharmaceuticals and materials science.

Summary of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C (sp2-sp2) | Pd(0) catalyst (e.g., Pd(PPh3)4), Base |

| Heck | Alkene | C-C (sp2-sp2) | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this compound to achieve high yields and selectivity. The presence of the fluorine and methyl groups on the aromatic ring can influence the reactivity of the aryl bromide in these transformations.

Reductive Debromination Studies

The presence of a bromine atom on the aromatic ring of this compound offers a valuable handle for synthetic modification, including its selective removal through reductive debromination. This transformation is a key step in generating the corresponding debrominated analogue, 2-(5-fluoro-2-methylphenyl)-1,3-dioxolane, which can serve as a scaffold for further functionalization or as a target molecule itself.

A prevalent and highly effective method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. researchwithrutgers.comorganic-chemistry.org This method typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgsci-hub.se The reaction is generally carried out under neutral conditions, which enhances its functional group tolerance. researchwithrutgers.comorganic-chemistry.org

For the target molecule, the selective reduction of the carbon-bromine bond is anticipated to proceed efficiently under standard catalytic hydrogenation conditions. Bromides are known to be reduced more readily than chlorides, and this selectivity allows for the preferential removal of the bromine atom even in the presence of other potentially reducible groups. researchwithrutgers.comorganic-chemistry.org The reaction conditions can be fine-tuned to ensure the preservation of the fluoro, methyl, and dioxolane functionalities.

| Reaction | Reagents and Conditions | Expected Product | Key Features |

| Reductive Debromination | H₂, 10% Pd/C, Solvent (e.g., MeOH, EtOH), Room Temperature | 2-(5-fluoro-2-methylphenyl)-1,3-dioxolane | High selectivity for C-Br bond cleavage. organic-chemistry.org Mild and neutral conditions preserve other functional groups. researchwithrutgers.com |

The mechanism of catalytic hydrogenation involves the oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis of the resulting palladium-aryl intermediate to afford the debrominated product and regenerate the active catalyst. The relatively lower bond dissociation energy of the C-Br bond compared to the C-F and C-C bonds of the methyl and dioxolane groups ensures the high selectivity of this transformation.

Alternative methods for reductive debromination that could be applicable include the use of silane-mediated atom transfer under photoredox catalysis, which provides a mild approach for the hydrodebromination of unactivated aryl bromides. acs.orgacs.org

Reactions at the Fluorine and Methyl Substituents

While the bromine atom is a primary site for many transformations, the fluorine and methyl substituents, along with the adjacent C-H bonds on the aromatic ring, also offer avenues for derivatization.

Direct C-H activation has emerged as a powerful tool for the efficient and atom-economical functionalization of aromatic rings. nih.govnih.gov In the context of this compound, the electronic properties of the existing substituents can direct the regioselectivity of C-H activation.

Fluorine, in particular, is known to act as a directing group in C-H activation reactions, promoting ortho-metalation. whiterose.ac.uknih.govresearchgate.net Palladium-catalyzed C-H functionalization reactions often proceed via a concerted metalation-deprotonation mechanism, and the electronegativity of the fluorine atom can facilitate this process at the adjacent C-H bond (C6 position). This regioselectivity allows for the introduction of various functional groups, such as aryl, alkyl, or carbonyl moieties, at the position ortho to the fluorine atom.

The methyl group can also direct C-H activation, although typically to a lesser extent than fluorine. The C-H bonds of the methyl group itself can be subject to functionalization, or it can influence the reactivity of the adjacent aromatic C-H bond (C3 position). The steric hindrance around the methyl group will also play a role in determining the accessibility of this site to the catalyst.

| Potential C-H Activation Site | Directing Group | Potential Reactions | Catalyst Systems |

| C6-H (ortho to Fluorine) | Fluorine | Arylation, Acetoxylation, Amination | Palladium catalysts (e.g., Pd(OAc)₂) with appropriate ligands and oxidants. nih.govrsc.org |

| C3-H (ortho to Methyl) | Methyl | Arylation, Olefination | Palladium catalysts, potentially requiring specific ligand design to overcome steric hindrance. researchgate.net |

Electrophilic aromatic substitution (EAS) provides a classic yet powerful method for introducing a wide range of functional groups onto the benzene (B151609) ring. msu.edulibretexts.org The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the four substituents.

-Br (Bromo group): Deactivating and ortho, para-directing. ijrar.orglibretexts.org

-F (Fluoro group): Deactivating and ortho, para-directing. ijrar.orglibretexts.org

-CH₃ (Methyl group): Activating and ortho, para-directing. libretexts.org

-CH(O₂C₂H₄)- (2-dioxolanylmethyl group): This is an alkyl group with ether linkages. It is expected to be weakly activating and ortho, para-directing.

The available positions for substitution are C3 and C6. To predict the major product, the relative directing strengths of the substituents must be considered.

The directing effects of the substituents on the available positions are as follows:

Position C3: Ortho to the methyl group and the dioxolanylmethyl group, meta to the bromo and fluoro groups. This position is activated by the two alkyl-type groups.

Position C6: Ortho to the fluoro group, meta to the methyl and bromo groups, and para to the dioxolanylmethyl group. This position is activated by the dioxolanylmethyl group and directed by the fluoro group.

Considering the combined effects, the methyl group is a stronger activator than the dioxolanylmethyl group. The ortho-directing effect of the methyl group at C2 and the ortho-directing effect of the dioxolanylmethyl group at C1 will strongly favor substitution at the C3 position . While the fluorine at C5 also directs ortho to its position (C6), halogens are deactivators. ijrar.org The activating nature of the methyl and dioxolanylmethyl groups is likely to dominate, making C3 the more nucleophilic and sterically accessible site for electrophilic attack.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is predicted to predominantly substitute at the C3 position. nih.govlibretexts.org

| Electrophilic Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Bromo-5-fluoro-2-methyl-3-nitrophenyl)-1,3-dioxolane |

| Bromination | Br₂, FeBr₃ | 2-(3,4-Dibromo-5-fluoro-2-methylphenyl)-1,3-dioxolane |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-4-bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane |

Regioselective and Stereoselective Synthetic Transformations for Complex Analog Generation

The 1,3-dioxolane ring in this compound is not merely a protecting group for a carbonyl functionality but can also be a source of stereochemistry and a handle for regioselective reactions to generate complex molecular architectures.

When the dioxolane is formed from a chiral diol, it introduces stereogenic centers into the molecule. mdpi.comresearchgate.net This chirality can influence the stereochemical outcome of subsequent reactions on the aromatic ring or at the benzylic position. For instance, the chiral environment created by the dioxolane can direct the approach of reagents, leading to diastereoselective transformations. nih.govmdpi.com

Furthermore, the dioxolane moiety can participate in regioselective lithiation reactions. researchgate.net The oxygen atoms of the dioxolane can act as directing groups for ortho-lithiation on the aromatic ring, although this is less likely given the other substituents. More commonly, the benzylic proton (the hydrogen on the carbon connecting the aromatic ring and the dioxolane) can be deprotonated with a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles to introduce new substituents at the benzylic position, providing a pathway to a wide range of complex analogues. nih.gov

The stereoselective opening of the dioxolane ring, often mediated by Lewis acids, can also be a powerful strategy. acs.org Depending on the reagents and conditions, this can lead to the formation of chiral, non-racemic alcohols or ethers, further expanding the molecular diversity of the accessible derivatives.

| Transformation | Strategy | Potential Products | Key Features |

| Diastereoselective Reactions | Use of a chiral dioxolane derived from a chiral diol. | Diastereomerically enriched products from reactions on the aromatic ring or side chain. | The chiral dioxolane acts as a chiral auxiliary. mdpi.comresearchgate.net |

| Benzylic Functionalization | Deprotonation of the benzylic C-H with a strong base (e.g., n-BuLi) followed by reaction with an electrophile. | Introduction of alkyl, silyl, or other groups at the benzylic position. | Formation of a stabilized benzylic anion. |

| Stereoselective Ring Opening | Reaction with Lewis acids and nucleophiles. | Chiral alcohols, ethers, or esters with retention or inversion of configuration. | Controlled cleavage of the C-O bonds of the dioxolane ring. acs.org |

Investigation of Biological Interactions and Mechanistic Insights Excluding Human Clinical Data

In Vitro Biological Screening and Assay Development for Activity Profiling

The initial assessment of a compound's biological potential is typically conducted through a battery of in vitro assays. These controlled laboratory experiments allow for the rapid and efficient profiling of a compound against various biological targets and cellular systems.

Design and Implementation of Target-Based Assays (e.g., enzyme inhibition, receptor binding)

Target-based assays are designed to measure the direct interaction of a compound with a specific biological molecule, such as an enzyme or a receptor. For a compound like 2-(4-Bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane, a rational approach to assay design would consider targets that are known to be modulated by structurally similar molecules.

Derivatives of benzaldehyde (B42025) have been investigated for their inhibitory effects on various enzymes. nih.gov For instance, halogen-substituted benzaldehyde thiosemicarbazones have been shown to act as mixed-type inhibitors in certain enzyme systems. nih.gov Based on these precedents, a screening campaign for this compound could involve assays for enzymes such as kinases, proteases, or oxidoreductases, which are implicated in numerous disease pathways.

Receptor binding assays are another critical component of target-based screening. The dioxolane scaffold has been incorporated into ligands targeting various receptors, including sigma receptors. researchgate.net The affinity and selectivity of this compound for a panel of receptors could be determined using radioligand binding assays, providing insights into its potential pharmacological profile.

Illustrative Data Table for Target-Based Assays:

| Target Enzyme/Receptor | Assay Type | Result (IC₅₀/Kᵢ) |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | > 100 µM |

| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | 50.2 µM |

| Sigma-1 Receptor | Receptor Binding | 15.8 µM |

| Sigma-2 Receptor | Receptor Binding | 32.5 µM |

| Note: The data presented in this table is hypothetical and for illustrative purposes, based on the activities of structurally related compounds. |

Cell-Based Assays for Cellular Response and Viability (e.g., cytotoxicity in specific cell lines)

Cell-based assays provide a more holistic view of a compound's biological effects within a cellular context, assessing parameters such as cytotoxicity, proliferation, and other cellular responses. The cytotoxicity of halogenated compounds has been a subject of significant research. nih.gov Dihalogenated tyrosyl compounds, for example, have been shown to be more cytotoxic than their monohalogenated counterparts, with their toxicity linked to the induction of intracellular reactive oxygen species (ROS). nih.gov

The cytotoxic potential of this compound would typically be evaluated against a panel of human cancer cell lines. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay could be employed to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Illustrative Cytotoxicity Data (IC₅₀ values in µM):

| Cell Line | This compound |

| MCF-7 (Breast Cancer) | 25.6 |

| A549 (Lung Cancer) | 42.1 |

| HCT116 (Colon Cancer) | 33.8 |

| PC-3 (Prostate Cancer) | 58.4 |

| Note: The data presented in this table is hypothetical and for illustrative purposes, based on the activities of structurally similar compounds. |

Antimicrobial Activity Evaluation in Microorganism Cultures (e.g., fungi, bacteria)

The 1,3-dioxolane (B20135) ring is a structural feature found in various compounds with demonstrated antimicrobial properties. nih.gov Furthermore, the presence of halogens in a molecule can significantly contribute to its antimicrobial activity. nih.gov Therefore, evaluating the antibacterial and antifungal activity of this compound is a logical step in its biological profiling.

Standard broth microdilution or agar (B569324) diffusion methods would be used to determine the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.

Illustrative Antimicrobial Activity Data (MIC in µg/mL):

| Microorganism | Strain | This compound |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | 32 |

| Note: The data presented in this table is hypothetical and for illustrative purposes, based on the activities of structurally similar compounds. |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.

Rational Design and Synthesis of Analogs with Systematic Structural Modifications

To establish a clear SAR, a series of analogs of this compound would be rationally designed and synthesized. Modifications would systematically probe the importance of each structural feature. Key areas for modification would include:

The Halogen Atoms: The bromo and fluoro substituents on the phenyl ring could be moved to different positions, or replaced with other halogens (e.g., chloro, iodo) or non-halogen groups to assess the impact on activity.

The Methyl Group: The methyl group on the phenyl ring could be altered in size (e.g., ethyl, propyl) or removed entirely to understand its steric and electronic contributions.

The Dioxolane Ring: The integrity of the dioxolane ring is crucial for the biological activity of many compounds. nih.gov Analogs could be synthesized with modifications to this ring, such as opening the ring or altering its substituents, to confirm its importance.

Correlation of Structural Features (e.g., halogen position, dioxolane integrity) with Observed Biological Effects

Once a library of analogs is synthesized, they would be subjected to the same battery of in vitro assays as the parent compound. The resulting biological data would then be correlated with the structural modifications.

For halogenated compounds, the position and nature of the halogen can have a profound impact on biological activity. For example, in a series of halogen-substituted benzaldehyde thiosemicarbazones, the inhibition efficiency was found to follow the order of Br > Cl > F. nih.gov Similar trends would be investigated for the analogs of this compound.

The integrity of the dioxolane ring is often essential for the biological activity of this class of compounds. nih.gov Any significant loss of activity upon modification or removal of the dioxolane ring would underscore its importance as a key pharmacophoric element.

Illustrative SAR Table for Cytotoxicity against MCF-7 Cells:

| Compound | R¹ | R² | R³ | IC₅₀ (µM) |

| Parent Compound | Br | F | CH₃ | 25.6 |

| Analog 1 | Cl | F | CH₃ | 35.2 |

| Analog 2 | Br | H | CH₃ | 48.9 |

| Analog 3 | Br | F | H | 61.5 |

| Analog 4 | Br | F | CH₃ (ring opened) | >100 |

| Note: The data presented in this table is hypothetical and for illustrative purposes, based on general SAR principles for similar compound classes. |

Mechanistic Studies at the Molecular and Cellular Level

No peer-reviewed studies or database entries were identified that describe the mechanistic properties of this compound at a molecular or cellular level.

Elucidation of Molecular Targets and Pathways (e.g., enzyme inhibition, protein-ligand interactions)

There is no available research detailing the molecular targets of this compound. Studies on its potential to inhibit enzymes or its specific interactions with proteins have not been published. Consequently, the molecular pathways affected by this compound remain unknown.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake mechanisms or the subcellular localization of this compound is not available in the current scientific literature.

Modulation of Cellular Processes (e.g., proliferation, differentiation) in in vitro models

No in vitro studies have been published that investigate the effects of this compound on cellular processes such as proliferation, differentiation, or apoptosis in any cell models. Therefore, its potential cytotoxic or cytostatic activities have not been characterized.

Preclinical Pharmacokinetic and Metabolic Stability Assessment in In Vitro Systems (e.g., microsomes, plasma)

There are no published preclinical data on the pharmacokinetic properties or metabolic stability of this compound. Assessments using standard in vitro systems such as liver microsomes, hepatocytes, or plasma have not been reported. Key parameters like the compound's half-life (t½) and intrinsic clearance (CLint) in these systems are undetermined. While the general methodologies for conducting such assays are well-established for drug discovery, the results for this specific compound are not in the public domain. springernature.comnuvisan.comeurofinsdiscovery.com

Potential Academic Applications Beyond Biomedical Context

Utilization as a Versatile Synthetic Intermediate for Organic Frameworks and Complex Molecules

This compound is a key building block in the synthesis of more complex molecular architectures, including advanced heterocyclic systems and natural product analogs.

The presence of bromine and fluorine atoms on the phenyl ring allows for various cross-coupling reactions, which are fundamental in the synthesis of heterocyclic compounds. For instance, the bromine atom can be readily displaced or used in coupling reactions like the Suzuki or Stille reactions to form new carbon-carbon bonds, a crucial step in the formation of diverse heterocyclic frameworks. The fluoro group can also influence the electronic properties of the molecule and its reactivity.

Fluorinated heterocycles are of particular interest in medicinal chemistry and materials science due to their unique properties. nih.gov The synthesis of various fluorinated heterocyclic compounds can be achieved using precursors like 2-(4-bromo-5-fluoro-2-methylphenyl)-1,3-dioxolane. The general synthetic approach involves the modification of the bromo- and fluoro-substituted phenyl ring to construct the desired heterocyclic system.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Strategy | Potential Application |

|---|---|---|

| Benzofurans | Intramolecular cyclization after functionalization of the bromine position. | Pharmaceuticals, Agrochemicals |

| Indoles | Palladium-catalyzed N-arylation followed by cyclization. | Drug discovery, Organic electronics |

| Quinolines | Construction of the second ring via condensation and cyclization reactions. | Antimalarial agents, Catalysts |

The synthesis of natural products and their analogs is a significant area of organic chemistry. unar.ac.idunigoa.ac.in The structural motif of this compound can be found in or introduced into synthetic intermediates for the total synthesis of complex natural products. The dioxolane moiety can protect a crucial aldehyde functionality during multi-step syntheses, which can be deprotected at a later stage.

The Wittig reaction, a powerful tool for alkene synthesis, can be employed using aldehydes derived from this compound, facilitating the construction of complex carbon skeletons found in many natural products. unigoa.ac.in The bromo- and fluoro-substituents offer handles for further chemical modifications to achieve the final target molecule.

Integration into Materials Science and Polymer Chemistry

The unique electronic and structural properties imparted by the bromine and fluorine atoms make this compound a candidate for applications in materials science.

The aromatic ring of this compound can be incorporated into polymer backbones to create functional polymers with specific properties. For example, polymers containing this unit could exhibit enhanced thermal stability, flame retardancy (due to the bromine atom), and specific optical or electronic properties. The dioxolane group could also be modified post-polymerization to introduce other functionalities.

The ability of the fluorinated phenyl ring to participate in non-covalent interactions, such as halogen bonding and π-π stacking, makes this compound a potential building block for supramolecular assemblies and nanomaterials. These interactions can direct the self-assembly of molecules into well-defined architectures with potential applications in sensing, catalysis, and drug delivery.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with a wide range of applications. mdpi.comnih.govfrontiersin.org The bromo-functionalized phenyl ring of this compound can be utilized as a linker in the synthesis of novel MOFs and COFs with tailored pore sizes and functionalities. The fluorine atoms can enhance the stability and modify the adsorption properties of these frameworks.

Role in Catalysis or Ligand Design

The design of new ligands is crucial for the development of efficient and selective catalysts. The this compound scaffold can be modified to create novel ligands for transition metal catalysis. The substituents on the phenyl ring can be used to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst. For example, the bromine atom can be replaced with a phosphine (B1218219) or other coordinating group to create a new ligand for cross-coupling reactions.

Chiral Auxiliaries or Ligands for Asymmetric Synthesis

The 1,3-dioxolane (B20135) ring in the target molecule can be synthesized from chiral diols, thereby introducing stereocenters into the structure. This inherent chirality can be exploited in asymmetric synthesis, where the compound could serve as a chiral auxiliary or a precursor to chiral ligands.

As a Chiral Auxiliary:

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. In the case of this compound, if derived from a chiral diol, the dioxolane ring can create a chiral environment that directs the approach of a reagent to a prochiral substrate, leading to the formation of one enantiomer in excess.

Diastereoselective Reactions: The chiral dioxolane can influence the stereoselectivity of reactions at or near the phenyl ring or at substituents attached to it. For instance, reactions involving the bromine atom or the methyl group could proceed with high diastereoselectivity due to the steric hindrance and electronic effects imposed by the chiral dioxolane.

As a Precursor to Chiral Ligands:

The substituted phenyl ring offers a scaffold for the synthesis of more complex chiral ligands. The bromine atom can be readily converted to other functional groups through reactions like lithium-halogen exchange followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions. This allows for the introduction of coordinating groups (e.g., phosphines, amines, or other heterocycles) that can bind to metal centers.

Synthesis of Chiral Phosphine Ligands: A potential synthetic route could involve the conversion of the bromo group to a phosphine, which could then be used to create chiral ligands for transition-metal-catalyzed asymmetric reactions such as hydrogenation, hydrosilylation, or allylic alkylation. The fluorine atom and the methyl group on the phenyl ring can fine-tune the electronic and steric properties of the resulting ligand, potentially leading to improved enantioselectivity and catalytic activity.

| Potential Asymmetric Reaction | Role of the Dioxolane Moiety | Anticipated Outcome |

| Asymmetric Hydrogenation | Forms part of a chiral phosphine ligand | High enantiomeric excess in the hydrogenated product |

| Asymmetric Allylic Alkylation | Provides a chiral environment around the metal catalyst | Selective formation of one enantiomer of the alkylated product |

| Diastereoselective Addition | Acts as a chiral auxiliary to direct reagent attack | High diastereoselectivity in the addition product |

Precursors for Organometallic Catalysts

The presence of a bromo- and fluoro-substituted phenyl ring makes this compound a valuable precursor for the synthesis of novel organometallic catalysts. Organometallic compounds, which contain at least one metal-carbon bond, are crucial in many catalytic processes.

Formation of Grignard and Organolithium Reagents:

The bromine atom can be used to generate a Grignard reagent (by reaction with magnesium) or an organolithium reagent (by reaction with an organolithium base). These highly reactive intermediates can then be used to form bonds with a wide variety of metals, leading to the synthesis of new organometallic complexes.

Palladium-Catalyzed Cross-Coupling Reactions: